molecular formula C27H26N5O3P B10847623 {1-[(S)-2-Biphenyl-4-yl-1-(1H-tetrazol-5-yl)-ethylamino]-2-naphthalen-2-yl-ethyl}-phosphonic acid

{1-[(S)-2-Biphenyl-4-yl-1-(1H-tetrazol-5-yl)-ethylamino]-2-naphthalen-2-yl-ethyl}-phosphonic acid

Cat. No.: B10847623
M. Wt: 499.5 g/mol
InChI Key: PIBUIEXHVFJHNQ-PMCHYTPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CGS-314447 is a small molecular compound with the chemical formula C27H26N5O3P. It is known for its potent inhibitory effects on endothelin-converting enzyme and neutral endopeptidase 24.11 . This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CGS-314447 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods: Industrial production of CGS-314447 typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: CGS-314447 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

CGS-314447 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CGS-314447 involves the inhibition of endothelin-converting enzyme and neutral endopeptidase 24.11. These enzymes play crucial roles in the regulation of blood pressure and peptide metabolism. By inhibiting these enzymes, CGS-314447 can modulate various physiological processes, including vasodilation and peptide degradation .

Properties

Molecular Formula

C27H26N5O3P

Molecular Weight

499.5 g/mol

IUPAC Name

[2-naphthalen-2-yl-1-[[(1S)-2-(4-phenylphenyl)-1-(2H-tetrazol-5-yl)ethyl]amino]ethyl]phosphonic acid

InChI

InChI=1S/C27H26N5O3P/c33-36(34,35)26(18-20-12-15-22-8-4-5-9-24(22)16-20)28-25(27-29-31-32-30-27)17-19-10-13-23(14-11-19)21-6-2-1-3-7-21/h1-16,25-26,28H,17-18H2,(H2,33,34,35)(H,29,30,31,32)/t25-,26?/m0/s1

InChI Key

PIBUIEXHVFJHNQ-PMCHYTPCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C3=NNN=N3)NC(CC4=CC5=CC=CC=C5C=C4)P(=O)(O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C3=NNN=N3)NC(CC4=CC5=CC=CC=C5C=C4)P(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.